molecular formula C8H16O B1208448 7-Octen-2-ol CAS No. 39546-75-3

7-Octen-2-ol

Cat. No. B1208448
CAS RN: 39546-75-3
M. Wt: 128.21 g/mol
InChI Key: HSHUHVOEMVTVRS-UHFFFAOYSA-N
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Description

7-Octen-2-ol is a chemical compound with the molecular formula C8H16O . It is also known by other names such as oct-7-en-2-ol and ξ-7-Octen-2-ol .


Molecular Structure Analysis

The molecular structure of 7-Octen-2-ol consists of 8 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom . The molecular weight is 128.212 Da . The IUPAC Standard InChIKey is HSHUHVOEMVTVRS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

7-Octen-2-ol is a colorless liquid . It has a molecular weight of 128.2120 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.

Scientific Research Applications

Antifungal Properties

7-Octen-2-ol, a volatile compound, exhibits antifungal properties. It has been found to inhibit conidia germination in certain fungi like Penicillium paneum. This inhibition impacts essential metabolic processes, including swelling and germination of conidia. However, this impact is reversible, suggesting potential applications in controlling fungal growth in various environments (Chitarra, Abee, Rombouts, & Dijksterhuis, 2005).

Food Industry Applications

7-Octen-2-ol contributes significantly to the unique fungal aroma and flavor of edible mushrooms. It's notably found in high concentrations in certain plants like Melittis melissophyllum subsp. melissophyllum, suggesting its potential as a natural flavoring agent in the food industry. This compound can be used to impart mushroom-like flavors to various food products (Maggi, Papa, Cristalli, Sagratini, & Vittori, 2010).

Plant Defense Mechanisms

7-Octen-2-ol has been observed to induce a defensive response in plants like Arabidopsis thaliana. It triggers the activation of certain defense genes, enhancing resistance against pathogens such as Botrytis cinerea. This suggests its role as a signal molecule in plant defense mechanisms (Kishimoto, Matsui, Ozawa, & Takabayashi, 2007).

Mosquito Attractant and Repellent Properties

Interestingly, 7-Octen-2-ol serves as an attractant for certain mosquito species like Aedes albopictus and Culex quinquefasciatus. This property can be utilized in developing more effective mosquito traps. However, the compound also shows repellent properties under certain conditions, highlighting its dual role in insect behavior modulation (Cilek, Ikediobi, Hallmon, Johnson, Bernier, et al., 2011).

Chemical Synthesis and Catalysis

7-Octen-2-ol is involved in chemical synthesis and catalysis processes. Its derivatives, when combined with specific electrophiles, can lead to the formation of various compounds. This indicates its potential in synthetic chemistry, particularly in the creation of new molecules and materials (Mendès, Renard, Rofoo, Roux, & Rousseau, 2003).

Impact on Human Health

Studies have also explored the impact of 7-Octen-2-ol on human health. It is a common indoor air pollutant produced by fungi, with potential effects on oxidative stress and cellular mechanisms in organisms like Drosophila melanogaster. Understanding its effects could provide insights into the health impacts of indoor fungal pollution (Macedo, Vieira, Rodrigues, Gomes, Rodrigues, Franco, et al., 2022).

Safety And Hazards

7-Octen-2-ol is a combustible liquid and can cause serious eye irritation . It’s important to handle it with care, using personal protective equipment and ensuring good ventilation . Contact with strong oxidants can cause it to burn .

properties

IUPAC Name

oct-7-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-3-4-5-6-7-8(2)9/h3,8-9H,1,4-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHUHVOEMVTVRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20337360
Record name 7-Octen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Octen-2-ol

CAS RN

39546-75-3
Record name 7-Octen-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39546-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Octen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
515
Citations
JE Ham, JR Wells - Atmospheric Environment, 2009 - Elsevier
The surface-phase reaction products of dihydromyrcenol (2,6-dimethyl-7-octen-2-ol) with ozone (O 3 ), air, or nitrogen (N 2 ) on silanized glass, glass and vinyl flooring tile were …
Number of citations: 28 www.sciencedirect.com
JE Cilek, CO Ikediobi, CF Hallmon, R Johnson… - Journal of the American …, 2011 - BioOne
… 7Octen-2-ol was prepared from a reaction between acetaldehyde and the Grignard reagent obtained with 5-bromo-1-pentene. 8-Nonen-3-ol was prepared by reacting 1-pentene-…
Number of citations: 22 bioone.org
D McGinty, A Lapczynski, SP Bhatia, CS Letizia… - Food and chemical …, 2010 - Elsevier
… This document provides a comprehensive summary of the toxicologic review of 7-octen-2-ol, 2-methyl-6-methylene-, dihydro derivative when used as a fragrance ingredient including all …
Number of citations: 1 www.sciencedirect.com
C Wohlfarth, C Wohlfarth - Optical Constants: Supplement to volume III/47, 2017 - Springer
Refractive index of 2,6-dimethyl-7-octen-2-ol … Refractive index of 2,6-dimethyl-7-octen-2-ol … 2,6-dimethyl-7-octen-2-ol …
Number of citations: 0 link.springer.com
JE Cilek, CO Ikediobi, CF Hallmon, R Johnson… - Journal of the American …, 2012 - BioOne
… Also the following double-bonded (ie, alkenol) analogs: 3-decen-1-ol, (Z)-3-hepten-1-ol, 4-penten-2-ol, (Z) 3-nonen-1-ol, (Z) 8-nonen-3-ol, and 7-octen-2-ol synthesized by Cilek et al. (…
Number of citations: 8 bioone.org
DL Patton - 61st Annual Report on Research Under Sponsorship of … - acswebcontent.acs.org
… As shown in Figure 1, 1 was ring-opened with lithium triethylborohydride in THF to yield the intermediate 7-octen-2-ol (2) in 89% yield after purification via flash chromatography. …
Number of citations: 2 acswebcontent.acs.org
ST Silva - 2022 - bibliotecadigital.ipb.pt
… between treatments were recorded, with fruits from endophyte+pathogen inoculated branches being differentiated from the other treatments due to the emission of 7-octen-2-ol, 2,6-…
Number of citations: 0 bibliotecadigital.ipb.pt
RMG Paredes, CG Pinto, JLP Pavón, BM Cordero - Analytical Methods, 2017 - pubs.rsc.org
… Among the numerous volatile compounds described in literature as possible biomarkers, dimethyl disulfide, toluene, 1,4-xylene, 2-octanone and 2,6-dimethyl-7-octen-2-ol have been …
Number of citations: 2 pubs.rsc.org
F Monedeiro, RB Dos Reis, FM Peria… - Journal of Breath …, 2020 - iopscience.iop.org
… Total n-aldehydes presented to be strongly correlated with staging of adenocarcinomas, while phenol and 2,6-dimethyl-7-octen-2-ol were correlated with Gleason score. These findings …
Number of citations: 32 iopscience.iop.org
R Taware, K Taunk, JAM Pereira, R Dhakne, N Kannan… - Metabolomics, 2017 - Springer
… -sum test was carried out to evaluate significant statistical differences among concentrations of urinary VOMs of HNC and healthy control groups and identified 2,6-dimethyl-7-octen-2-ol …
Number of citations: 27 link.springer.com

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